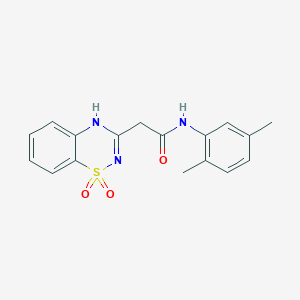
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide, also known as DMTBTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTBTA is a derivative of benzothiadiazine and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed novel derivatives and analogs of this compound, focusing on their synthesis and structural characterization. For example, a study by Yu et al. (2014) detailed the synthesis of novel derivatives through carbodiimide condensation catalysis, which were then characterized by IR, NMR, and elemental analyses (Yu et al., 2014). Similarly, Ahmad et al. (2012) synthesized new series of N-substituted benzyl/phenyl derivatives, which were evaluated for their antioxidant activities, showcasing moderate to significant radical scavenging activity (Ahmad et al., 2012).
Biological Activities and Potential Applications
The research has not only focused on the synthesis but also on evaluating the biological activities of these compounds. For instance, Gupta and Wagh (2006) synthesized a series of derivatives and tested their antifungal activities against various fungi, finding some compounds with appreciable activity (Gupta & Wagh, 2006). Another study by Mokhtari and Pourabdollah (2013) focused on antimicrobial nano-materials derived from similar compounds, revealing their effectiveness against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Advanced Applications
Beyond biological activities, some research has ventured into the potential photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. Mary et al. (2020) synthesized compounds and analyzed their spectroscopic properties, photovoltaic efficiency modeling, and non-linear optical activity, suggesting their utility in dye-sensitized solar cells (DSSCs) and as ligands for cyclooxygenase 1 (COX1) (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-7-8-12(2)14(9-11)19-17(21)10-16-18-13-5-3-4-6-15(13)24(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUSOOYRUZMZEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

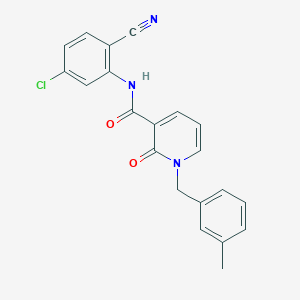
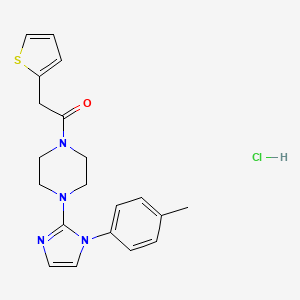
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)
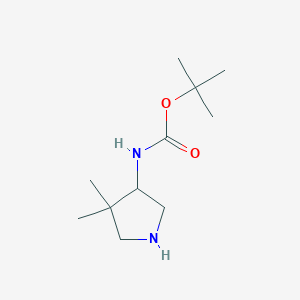
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
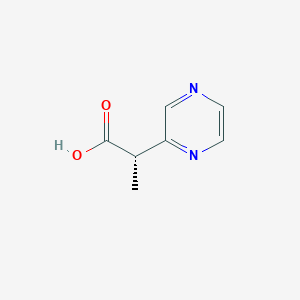

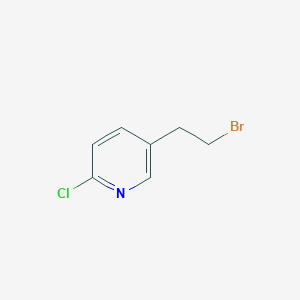

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
